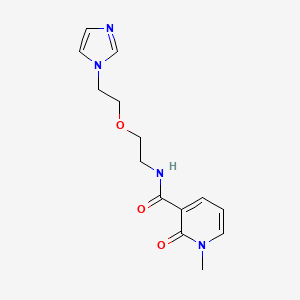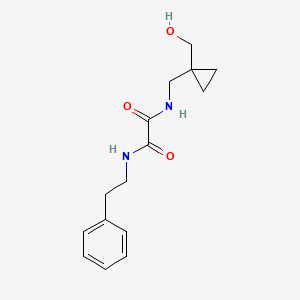![molecular formula C20H18N4O2 B2453198 N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide CAS No. 2034394-96-0](/img/structure/B2453198.png)
N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of bipyridine, which is a type of organic compound with two pyridine rings . Bipyridines are often used as ligands in coordination chemistry . The “N-([2,4’-bipyridin]-4-ylmethyl)-4-acetamidobenzamide” part suggests that this compound might have been modified with an acetamidobenzamide group.
Molecular Structure Analysis
Bipyridines have a planar structure with the two nitrogen atoms in opposite positions . This allows them to act as bidentate ligands, binding to a central metal atom at two points. The addition of the acetamidobenzamide group would likely change the properties of the molecule, but without specific data, it’s hard to say exactly how.Chemical Reactions Analysis
Bipyridines can undergo various reactions, including reductions . They can also form complexes with various metal ions . The acetamidobenzamide group could potentially undergo its own set of reactions, but again, without specific data, it’s hard to provide a detailed analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Bipyridines, for example, are generally colorless solids that are soluble in organic solvents . The addition of the acetamidobenzamide group could change these properties.Applications De Recherche Scientifique
Transition-Metal Catalysis
Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination with metal centers enhances catalytic activity, making them valuable in reactions such as Suzuki coupling, Negishi coupling, and Stille coupling . Researchers explore novel synthetic transformations using these ligands to develop efficient catalytic processes.
Photosensitizers
Bipyridine-based compounds exhibit excellent photosensitizing properties. They can absorb light and transfer energy to other molecules, making them useful in photodynamic therapy (PDT) for cancer treatment. PDT relies on light activation of photosensitizers to generate reactive oxygen species that selectively destroy cancer cells .
Supramolecular Architectures
Supramolecular chemistry involves the assembly of complex structures through non-covalent interactions. Bipyridines play a crucial role in constructing supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. These materials find applications in gas storage, drug delivery, and catalysis .
Viologens
Viologens, which are salts of 4,4’-bipyridine, have fascinating physicochemical properties. They are used in redox reactions, electrochromic devices, and sensors. Understanding the viologen chemistry and its applications contributes to advancements in materials science and electrochemistry .
Ligands for Coordination Complexes
Bipyridine derivatives serve as versatile ligands in coordination complexes. Their ability to form stable complexes with metal ions allows researchers to design functional materials, including luminescent sensors, molecular switches, and magnetic materials .
Electrochemical Methods
Researchers explore electrochemical approaches for bipyridine synthesis. These methods offer greener alternatives to traditional catalysis, allowing for milder reaction conditions and improved yields. Electrochemical techniques enable precise control over bond formation and selectivity .
Mécanisme D'action
Target of Action
Bipyridines, a family of organic compounds consisting of two pyridyl rings, are known to form complexes with most transition metal ions . These complexes are of broad academic interest and are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .
Mode of Action
It can be inferred from the properties of bipyridines that the compound might interact with its targets (possibly transition metal ions) to form complexes . These complexes could then induce changes in the biochemical environment, leading to various downstream effects .
Biochemical Pathways
Given the potential for bipyridines to form complexes with transition metal ions , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving metal ions. The downstream effects of these interactions would depend on the specific pathways and targets involved.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing bioavailability and overall efficacy
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects.
Propriétés
IUPAC Name |
4-acetamido-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14(25)24-18-4-2-17(3-5-18)20(26)23-13-15-6-11-22-19(12-15)16-7-9-21-10-8-16/h2-12H,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWPQNIQNPOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)
![(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2453119.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2453123.png)



![5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2453128.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2453133.png)

